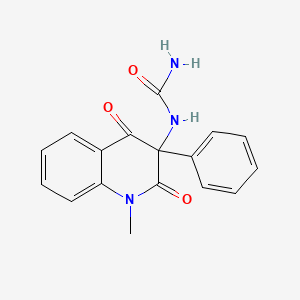
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea typically involves the condensation of 3-phenyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline with methyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride, as catalysts.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its potential anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme targeted.
相似化合物的比较
Similar Compounds
N-(2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea: Lacks the methyl group at the 1-position.
N-(1-Methyl-2,4-dioxo-3-phenylquinolin-3-yl)urea: Lacks the tetrahydro structure.
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)thiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness
N-(1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinolin-3-yl)urea is unique due to its specific substitution pattern and the presence of both a quinoline core and a urea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
917785-50-3 |
|---|---|
分子式 |
C17H15N3O3 |
分子量 |
309.32 g/mol |
IUPAC 名称 |
(1-methyl-2,4-dioxo-3-phenylquinolin-3-yl)urea |
InChI |
InChI=1S/C17H15N3O3/c1-20-13-10-6-5-9-12(13)14(21)17(15(20)22,19-16(18)23)11-7-3-2-4-8-11/h2-10H,1H3,(H3,18,19,23) |
InChI 键 |
CCIQDSGNXMCDQG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)C(C1=O)(C3=CC=CC=C3)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
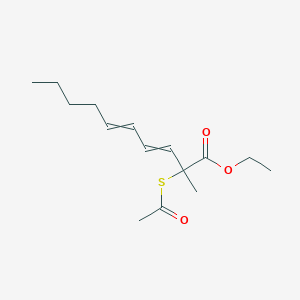
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
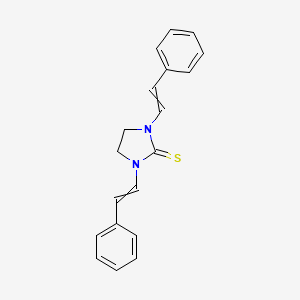
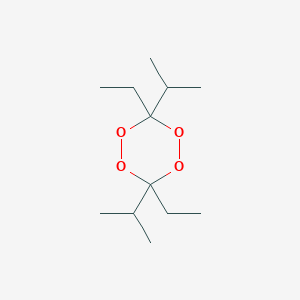
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
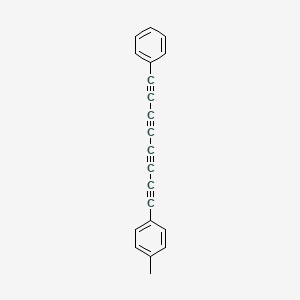

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
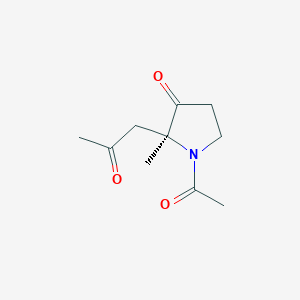
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
